1,2-Dipalmitoyl-sn-glycerol 3-phosphate
Overview
Description
1,2-Dipalmitoyl-sn-glycerol 3-phosphate is a phospholipid that contains palmitic acid at the sn-1 and sn-2 positions . It plays important roles in intracellular and extracellular signaling . It is used in the generation of micelles, liposomes, and artificial membranes .
Molecular Structure Analysis
The molecular structure of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate comprises of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position .Chemical Reactions Analysis
1,2-Dipalmitoyl-sn-glycerol 3-phosphate may be used to prepare liposomes and may be used as lipid standards for the quantification of the lipid species released from E-SYT2 expressed in mammalian cells .Physical And Chemical Properties Analysis
1,2-Dipalmitoyl-sn-glycerol 3-phosphate has a molecular weight of 648.89 . It is available in powder form and is typically stored at -20°C .Scientific Research Applications
Synthesis and Chemistry
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA) plays a significant role in synthetic chemistry. Aneja and Davies (1974) studied its reaction with silver dibenzyl phosphate, highlighting its utility in the synthesis of sn-glycerol-3-phosphoric acid esters, a key step in the total synthesis of racemic and sn-glycero-3-phosphoric acid esters. This study also discussed the factors controlling regioselectivity in such reactions (Aneja & Davies, 1974).
Structural and Dynamic Properties
Molecular dynamics simulations by Leekumjorn and Sum (2006) provided insights into the structural and dynamic properties of lipid bilayers containing DPPA. This research is crucial for understanding the biophysical aspects of lipid membranes, particularly how lipid composition affects membrane properties (Leekumjorn & Sum, 2006).
Liposome Research
Yamauchi, Togawa, and Kinoshita (1993) studied the formation of stable liposomal assemblies using analogs of archaebacterial lipids, including DPPA. This research contributes to the understanding of liposome stability and behavior at high temperatures, which is relevant in drug delivery and membrane biology (Yamauchi, Togawa, & Kinoshita, 1993).
Role in Lipid Bilayers
Research by Antonov et al. (1990) revealed that electric fields can influence the phase transition temperature in lipid bilayers composed of DPPA. This finding is significant for understanding the behavior of lipid membranes under varying electrical conditions, which has implications in biophysics and cellular biology (Antonov, Smirnova EYu, & Shevchenko, 1990).
Surface Properties and Interactions
Kodali and Small (1990) investigated the acyl migration in DPPA, offering insights into the stability and behavior of this lipid under different conditions. Their findings are important for understanding lipid metabolism and the structural integrity of lipid-based systems (Kodali, Tercyak, Fahey, & Small, 1990).
Safety And Hazards
properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-phosphonooxypropyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORPENFLTBBHSG-MGBGTMOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301555 | |
Record name | L-α-Dipalmitoylphosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PA(16:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(Hexadecanoyloxy)-1-[(phosphonooxy)methyl]ethyl hexadecanoate | |
CAS RN |
7091-44-3 | |
Record name | L-α-Dipalmitoylphosphatidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7091-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-α-Dipalmitoylphosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PA(16:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 165 °C | |
Record name | PA(16:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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